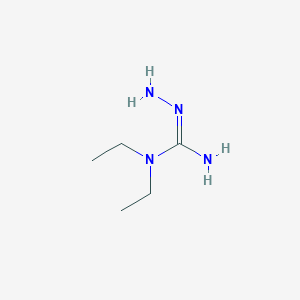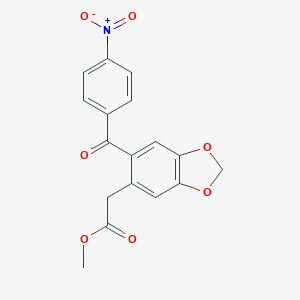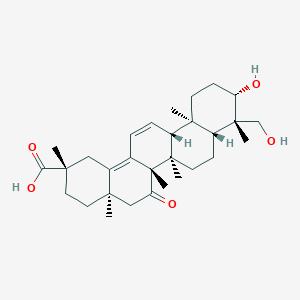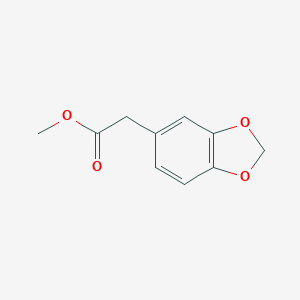
1,10-二氯全氟癸烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Dichloroperfluorodecane is a perfluorinated compound with two chlorine atoms at the terminal positions of a decane chain. While the specific compound 1,10-Dichloroperfluorodecane is not directly mentioned in the provided papers, related compounds and their properties can give insights into its characteristics. For instance, 1H,1H,10H,10H-perfluorodecane-1,10-diol (FC10diol) is a closely related molecule with hydroxyl groups instead of chlorine atoms at the terminal positions . The study of FC10diol at the hexane/water interface provides information on the molecular orientation and multilayer formation of such perfluorinated compounds, which can be somewhat extrapolated to 1,10-Dichloroperfluorodecane.
Synthesis Analysis
The synthesis of related perfluorinated compounds often involves multiple steps and can be challenging due to the stability of the carbon-fluorine bond. For example, 9,10-Dichlorooctafluoroanthracene was synthesized from tetrafluorophthalic acid through an optimized solution-phase route . Although this is not the same compound, the synthesis of chlorinated perfluorinated compounds generally requires careful control of reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is characterized by strong carbon-fluorine bonds and the potential for extensive pi stacking, as seen in octafluoro-9,10-diphenylanthracene . The presence of chlorine atoms in 1,10-Dichloroperfluorodecane would likely influence its reactivity and could affect its molecular orientation in certain environments, similar to the behavior observed in FC10diol .
Chemical Reactions Analysis
Perfluorinated compounds with terminal functional groups can undergo various chemical reactions. For example, FC10diol's behavior at the hexane/water interface indicates that the terminal hydroxyl groups can engage in hydrogen bonding and other interactions . While 1,10-Dichloroperfluorodecane has chlorine atoms instead of hydroxyl groups, it may still participate in reactions typical of organochlorine compounds, such as substitution or elimination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,10-Dichloroperfluorodecane can be inferred from studies on similar compounds. FC10diol exhibits phase transitions at the hexane/water interface, indicating that the compound can form condensed and multilayer states . The molecular orientation of FC10diol affects its interfacial properties, which could also be relevant for 1,10-Dichloroperfluorodecane in similar environments. The presence of chlorine atoms would likely increase the compound's density and potentially its reactivity compared to fully fluorinated analogs.
科学研究应用
Environmental Degradation and Fate
Research has highlighted the environmental persistence of PFASs, including 1,10-Dichloroperfluorodecane, and their precursors. The microbial degradation of these chemicals can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), substances of regulatory concern due to their toxicity. Understanding the degradation pathways is crucial for evaluating the environmental fate and effects of these compounds (Liu & Avendaño, 2013).
Health Risks and Environmental Impact
The review of novel fluorinated alternatives has shown that while these compounds were developed to replace legacy PFASs with problematic environmental and health profiles, they may pose similar, if not higher, risks. The assessment of their sources, environmental distribution, and toxicological profiles is imperative for a comprehensive understanding of their potential impact. This includes examining the systemic toxicities of these alternatives to ensure safer applications in the future (Wang et al., 2019).
Analytical Challenges and Monitoring
Advancements in analytical techniques have been crucial for detecting PFASs in environmental samples, including 1,10-Dichloroperfluorodecane and its derivatives. High-resolution mass spectrometry has been employed to bridge knowledge gaps regarding the occurrence, fate, and effects of these substances. Such tools are essential for identifying and quantifying new PFASs in impacted environments, guiding regulatory actions and remediation efforts (Munoz et al., 2019).
Water Treatment and Remediation
Understanding the behavior and fate of PFASs, including 1,10-Dichloroperfluorodecane, during drinking water treatment processes is critical for mitigating human exposure. Research has indicated that conventional treatment methods are not highly effective against PFASs, necessitating the development of advanced remediation technologies. Activated carbon, ion exchange, and high-pressure membranes have shown promise for removing these contaminants from water sources (Rahman et al., 2014).
属性
IUPAC Name |
1,10-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Cl2F20/c11-9(29,30)7(25,26)5(21,22)3(17,18)1(13,14)2(15,16)4(19,20)6(23,24)8(27,28)10(12,31)32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMYIKJKCYYLMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Cl2F20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378852 |
Source


|
| Record name | 1,10-Dichloroperfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Dichloroperfluorodecane | |
CAS RN |
156186-28-6 |
Source


|
| Record name | 1,10-Dichloroperfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156186-28-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


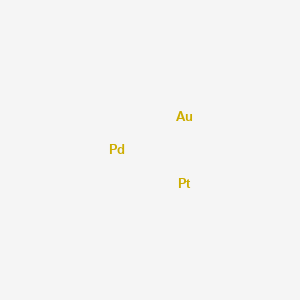
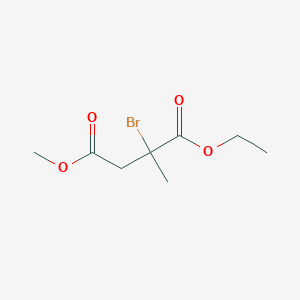
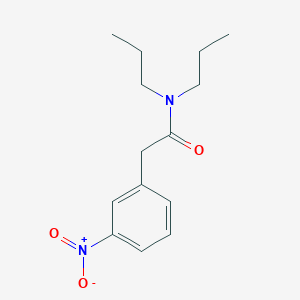
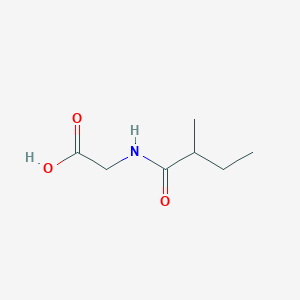
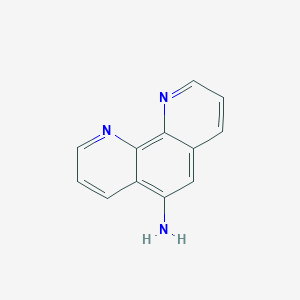
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
